molecular formula C9H14Cl2N2O2 B8077042 (2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid;dihydrochloride

(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid;dihydrochloride

Cat. No.: B8077042
M. Wt: 253.12 g/mol
InChI Key: IAOZWEVSANBDPB-JZGIKJSDSA-N
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Description

(2S)-2-Amino-3-(2-methylpyridin-3-yl)propanoic acid dihydrochloride is a chiral α-amino acid derivative with a 2-methylpyridin-3-yl substituent on the β-carbon and two hydrochloride counterions. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its structure combines the rigidity of the pyridine ring with the flexibility of the amino acid backbone, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-6-7(3-2-4-11-6)5-8(10)9(12)13;;/h2-4,8H,5,10H2,1H3,(H,12,13);2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOZWEVSANBDPB-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)C[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis

This approach leverages naturally occurring chiral precursors, such as L-alanine or L-serine, to ensure enantiomeric purity. The pyridinyl moiety is introduced via nucleophilic substitution or cross-coupling reactions. For example:

  • Step 1 : Protection of the amino group in L-alanine using tert-butoxycarbonyl (Boc) to prevent racemization.

  • Step 2 : Suzuki-Miyaura coupling between Boc-protected L-alanine and 3-bromo-2-methylpyridine. Palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–120°C) are employed to overcome steric effects.

  • Step 3 : Deprotection using hydrochloric acid to yield the free base, followed by salt formation with excess HCl in ethanol.

Key Data :

ParameterConditionYield (%)Source
Coupling Temperature100°C65–70
CatalystPd(PPh₃)₄
Salt Formation SolventEthanol95

Asymmetric Catalysis

Asymmetric hydrogenation of α,β-unsaturated precursors offers an alternative route. For instance:

  • Substrate : 3-(2-Methylpyridin-3-yl)acrylic acid.

  • Catalyst : Rhodium complexes with chiral ligands (e.g., DuPhos), achieving enantiomeric excess (ee) >98%.

  • Conditions : Hydrogen pressure (50–100 psi), room temperature, and methanol as solvent.

Stepwise Reaction Mechanisms

Bromination of Pyridine Derivatives

The synthesis of 3-bromo-2-methylpyridine, a key intermediate, involves electrophilic aromatic substitution:

  • Reagents : Bromine (Br₂) in acetic acid.

  • Mechanism : The methyl group directs bromination to the 5-position, but under kinetic control (0–5°C), 3-bromo-2-methylpyridine predominates.

Coupling Reactions

The Boc-protected amino acid undergoes Suzuki-Miyaura coupling with 3-bromo-2-methylpyridine:
Boc-L-Ala-OH+3-Br-2-MePyPd(PPh₃)₄, Na₂CO₃Boc-L-Ala-(2-MePy)\text{Boc-L-Ala-OH} + \text{3-Br-2-MePy} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Boc-L-Ala-(2-MePy)}
Yields are optimized by degassing solvents and using anhydrous conditions.

Optimization of Reaction Conditions

Temperature and pH Control

  • Coupling Reaction : Elevated temperatures (100–120°C) improve reaction rates but risk racemization. Maintaining pH 7–8 with Na₂CO₃ minimizes side reactions.

  • Salt Formation : Acidic conditions (pH 1–2) during HCl treatment prevent amine oxidation.

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances coupling efficiency but complicates purification.

  • Ethanol for Crystallization : Ensures high-purity dihydrochloride crystals.

Purification Techniques

Recrystallization

The crude product is dissolved in hot ethanol and cooled to −20°C, yielding needle-like crystals with >99% purity.

Chromatography

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves enantiomeric impurities, critical for pharmaceutical-grade material.

Industrial-Scale Production

Continuous Flow Systems

Microreactors with immobilized Pd catalysts reduce reaction times from hours to minutes. A representative setup:

  • Residence Time : 5 min at 120°C.

  • Throughput : 10 kg/day with 75% yield.

Quality Control

  • HPLC : Monitors enantiomeric purity (ee >98%).

  • NMR : Confirms absence of regioisomers (e.g., 5-bromo byproducts).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 8.35 (s, 1H, Py-H), 7.78 (d, J = 5.0 Hz, 1H, Py-H), 4.12 (q, J = 7.0 Hz, 1H, CH), 2.55 (s, 3H, CH₃).

  • HPLC Retention Time : 12.3 min (C18, 1.0 mL/min).

Challenges and Limitations

Steric Hindrance

The 2-methyl group reduces coupling efficiency by 20–30% compared to 5-methyl analogs.

Racemization Risks

Prolonged heating during Boc deprotection causes partial racemization (up to 5% ee loss), necessitating strict temperature control .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Neurotransmitter Research

(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid; dihydrochloride serves as a potential modulator of neurotransmitter systems. Its structure allows it to interact with receptors in the central nervous system, making it a candidate for studying neuropharmacological effects. Research has indicated that compounds with similar structures can influence glutamate receptor activity, which is crucial for synaptic plasticity and memory formation.

Drug Development

The compound's ability to mimic natural amino acids positions it as a lead compound in drug development, particularly for conditions involving neurotransmitter imbalances, such as depression and anxiety disorders. Studies suggest that derivatives can enhance the efficacy of existing medications by providing synergistic effects when co-administered with other pharmacological agents.

Chiral Resolution

The dihydrochloride form of (2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid is utilized in chiral resolution processes. Its enantiomeric purity is essential for developing pharmaceuticals where stereochemistry plays a critical role in biological activity. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and analyze the enantiomers effectively.

Synthesis of Peptides

This compound can be used as a building block in peptide synthesis, particularly in creating peptides that mimic natural proteins involved in cellular signaling pathways. Its incorporation into peptide chains can lead to enhanced stability and bioactivity, making it valuable in therapeutic applications.

Biomaterials

Research indicates potential applications in biomaterials, particularly for drug delivery systems where controlled release mechanisms are necessary. The compound's interaction with biological membranes can be exploited to design nanocarriers that improve drug solubility and bioavailability.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-Substituted Analogs

(2S)-2-Amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic Acid Hydrochloride (8g)
  • Structure : Features a 4’-fluorophenyl group on the pyridine ring.
  • Synthesis : Prepared via Suzuki-Miyaura coupling and deprotection steps, similar to the target compound’s synthetic route .
  • Applications : Used in fluorescence studies due to its aromatic substituents .
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic Acid Dihydrochloride
  • Structure : Contains a bromine atom on the pyridine ring.
  • Key Differences : Bromine’s bulkiness and electronegativity may enhance halogen bonding in biological systems.
  • Market Availability : Available as a research chemical (CAS: 2061996-50-5) with purity guarantees for pharmaceutical intermediates .
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic Acid Hydrochloride
  • Structure : Dichlorinated pyridine ring with Cl at positions 2 and 4.
  • Key Differences : Chlorine atoms increase lipophilicity and may improve metabolic stability. Molecular weight: 271.5 g/mol .

Heterocyclic Variants

(2S)-2-Amino-3-(tetrazol-2-yl)propanoic Acid
  • Structure : Replaces pyridine with a tetrazole ring.
  • Key Differences : Tetrazole acts as a bioisostere for carboxylic acids, altering solubility and hydrogen-bonding capacity. CAS: 405150-16-5 .
(2S)-2-Amino-3-(1H-pyrazol-1-yl)propanoic Acid Hydrochloride
  • Structure : Pyrazole ring instead of pyridine.

Aromatic and Substituted Phenyl Derivatives

(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic Acid Hydrochloride
  • Structure : Contains a diazenylphenyl group.
(S)-2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride
  • Structure: Aminophenyl substituent.
  • Key Differences : The primary amine on the phenyl ring enables crosslinking or conjugation in peptide synthesis (CAS: 908571-75-5) .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Target Compound C9H14Cl2N2O2 265.13 (calculated) 2-methylpyridin-3-yl High solubility (dihydrochloride)
(8g) C18H17FN4O2·HCl 384.82 4’-fluorophenylpyridin-2’-yl Fluorescent, mp 80–84 °C
2,6-Dichloro Analog C8H9Cl3N2O2 271.5 2,6-dichloropyridin-3-yl Increased lipophilicity
Tetrazole Derivative C4H6N6O2·HCl 206.59 Tetrazol-2-yl Bioisostere for carboxylate

Biological Activity

(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid; dihydrochloride is an organic compound classified as an amino acid derivative. Its unique structure, featuring a pyridine ring, allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.2038 g/mol
  • CAS Number : 1270288-73-7

The biological activity of (2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biological pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical in metabolic pathways. For instance, it may target kinases and proteases involved in cancer progression and inflammatory responses.
  • Receptor Binding : It exhibits affinity for certain receptors, influencing physiological responses such as neurotransmission and immune modulation .

Enzyme Inhibition

Research indicates that (2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid can inhibit enzymes that play crucial roles in various diseases. Notably, studies have highlighted its potential as an inhibitor of kinases associated with cancer cell proliferation and survival.

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that it inhibits pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent effects:

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results suggest its potential utility in developing new antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that this compound may also exhibit neuroprotective properties. It has been investigated for its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Cancer Research : In a recent study, (2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid was evaluated for its inhibitory effects on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in various human tumor cell lines, indicating its potential as a therapeutic agent for cancer treatment .
  • Antimicrobial Activity : A comprehensive study assessed the antimicrobial efficacy of several pyridine derivatives, including this compound. The findings confirmed its effectiveness against multiple bacterial strains, supporting further exploration into its use as an antibiotic .
  • Neuropharmacology : Research focused on the neuroprotective effects of the compound revealed that it could enhance neuronal survival under stress conditions, potentially offering new avenues for treating Alzheimer's disease and other neurodegenerative disorders .

Q & A

Basic: How can the synthesis of (2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid dihydrochloride be optimized for higher yield and enantiomeric purity?

Methodological Answer:
The synthesis typically involves:

  • Starting Materials : L-serine or L-alanine derivatives, which provide the chiral backbone. Boc (tert-butoxycarbonyl) protection of the α-amino group prevents unwanted side reactions during coupling .
  • Coupling Reaction : Introduce the 2-methylpyridin-3-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling. Reagents like HATU or EDC enhance coupling efficiency .
  • Deprotection and Salt Formation : Remove Boc groups with trifluoroacetic acid, followed by treatment with HCl in diethyl ether to form the dihydrochloride salt, improving solubility and stability .
  • Purification : Recrystallization from methanol/diethyl ether mixtures yields high-purity crystals (≥95%) .
  • Enantiomeric Purity : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or polarimetry ([α]D values) to verify stereochemical integrity .

Basic: What analytical techniques are most reliable for characterizing this compound and confirming its structural identity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 2-methylpyridin-3-yl group (e.g., aromatic protons at δ 7.2–8.5 ppm) and propanoic acid backbone .
  • IR Spectroscopy : Peaks at ~3360 cm⁻¹ (N-H stretch) and ~1720 cm⁻¹ (C=O of carboxylic acid) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 229.1 for the free base; add 2×36.46 for dihydrochloride) .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced: How does the 2-methylpyridin-3-yl substituent influence the compound’s biological activity compared to other pyridine derivatives?

Methodological Answer:

  • Electronic Effects : The methyl group at the pyridine 2-position enhances electron density, potentially increasing binding affinity to targets like enzymes or receptors. Compare with fluorinated analogs (e.g., 6-fluoropyridin-3-yl in ) to assess electronic contributions .
  • Steric Effects : Substituent position (2- vs. 4-methyl) alters steric hindrance. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinase domains .
  • Biological Assays : Perform in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) against related targets (e.g., amino acid transporters) and compare with analogs. For example, fluorinated pyridinyl derivatives in showed altered stability and activity .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Verify experimental conditions (pH, temperature, buffer composition) that may affect protonation states or solubility. For example, dihydrochloride salts require pH adjustment in cell-based assays .
  • Stereochemical Verification : Reanalyze enantiomeric purity using chiral HPLC, as impurities in stereoisomers (e.g., (2R)-enantiomer) can skew activity data .
  • Target Selectivity Profiling : Use proteomics (e.g., affinity pulldown with biotinylated analogs) to identify off-target interactions that may explain variability .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-chloropyridin-2-yl analog in ) to identify trends in substituent effects .

Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., G-protein-coupled receptors) in explicit solvent (TIP3P water) for 100+ ns to assess binding stability .
  • Free Energy Calculations : Use MM/GBSA or alchemical methods (e.g., FEP+) to predict binding affinity changes upon pyridine ring modifications .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors from the amino acid backbone) using tools like Schrödinger’s Phase. Validate with mutagenesis studies .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hygroscopic degradation .
  • Solubility Management : Prepare fresh solutions in deionized water (for dihydrochloride salt) or DMSO (for free base), and confirm concentration via UV-Vis (λmax ~260 nm for pyridine) .
  • Stability Monitoring : Conduct periodic HPLC analyses (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect hydrolysis or oxidation byproducts .

Advanced: How can researchers design SAR studies to explore the role of the pyridine ring’s substituents?

Methodological Answer:

  • Substituent Library Synthesis : Prepare analogs with halogens (F, Cl), methyl, or methoxy groups at pyridine positions 2, 3, or 4 using parallel synthesis .
  • In Silico Screening : Prioritize analogs using docking scores (Glide SP/XP) against target proteins (e.g., amino acid decarboxylases) .
  • Data Correlation : Plot substituent electronic parameters (Hammett σ) against biological activity (e.g., IC₅₀) to identify electronic vs. steric contributions .

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